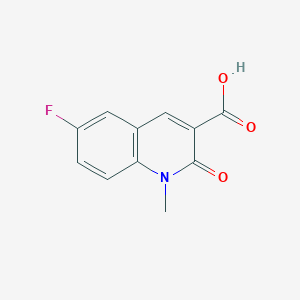

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid (FQCA) is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinolone carboxylic acids, which are known for their antibacterial and antifungal properties. FQCA has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

Target of Action

The primary targets of 6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid, a member of the fluoroquinolone family, are bacterial DNA-gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrases . This inhibition disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot reproduce or function properly, leading to cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA-gyrases, the compound prevents the unwinding of the DNA helix, a necessary step in DNA replication . This disruption leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of the compound’s action is the inhibition of bacterial DNA-gyrase, leading to the disruption of DNA replication . On a cellular level, this results in the inhibition of bacterial growth and proliferation, ultimately leading to bacterial cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of metal ions can influence the action, efficacy, and stability of fluoroquinolones . For instance, alkaline pH can enhance the antibacterial activity of fluoroquinolones, while the presence of divalent cations like magnesium and calcium can decrease their activity by forming chelate complexes .

Advantages and Limitations for Lab Experiments

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have good solubility in water and other solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research needs to be done to fully understand its properties and potential applications.

Future Directions

There are several future directions for the research and development of 6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid. One direction is to study its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, and more research needs to be done to fully understand its potential as a cancer therapy. Another direction is to study its potential as an antibacterial and antifungal agent. This compound has been shown to inhibit the growth of various bacterial and fungal strains, and more research needs to be done to fully understand its mechanism of action and potential applications. Additionally, more research needs to be done to fully understand the pharmacokinetic properties and safety profile of this compound.

Synthesis Methods

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid can be synthesized using various methods, including the reaction of 6-fluoro-1-methylquinoline-2,4(1H,3H)-dione with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 6-fluoro-1-methylquinoline-2,4(1H,3H)-dione with diethyl oxalate in the presence of potassium carbonate. This compound can also be synthesized using other methods, such as the reaction of 6-fluoro-1-methylquinoline-2,4(1H,3H)-dione with malonic acid in the presence of acetic anhydride.

Scientific Research Applications

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid has potential applications in the field of medicinal chemistry. It has been studied for its antibacterial and antifungal properties, as well as its potential as an anticancer agent. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name |

6-fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-9-3-2-7(12)4-6(9)5-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJIAFSVLHUQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)

![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)